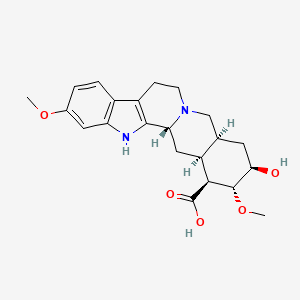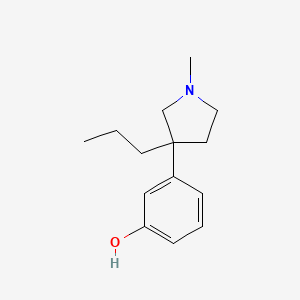
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol
Descripción general
Descripción
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of an aminomethyl group at the 4-position, a tert-butyl group at the 6-position, and an iodine atom at the 2-position of the pyridine ring. The hydroxyl group is located at the 3-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol typically involves multi-step organic reactions. One common method includes the iodination of a pyridine derivative followed by the introduction of the tert-butyl and aminomethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in deiodination.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(aminomethyl)benzoic acid: Similar in structure but lacks the pyridine ring and iodine atom.
6-tert-butyl-2-iodopyridin-3-ol: Similar but lacks the aminomethyl group.
2-iodopyridin-3-ol: Similar but lacks both the aminomethyl and tert-butyl groups.
Uniqueness
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, while the iodine atom offers opportunities for halogen bonding, making this compound particularly versatile in various applications.
Propiedades
Número CAS |
69213-46-3 |
|---|---|
Fórmula molecular |
C10H15IN2O |
Peso molecular |
306.14 g/mol |
Nombre IUPAC |
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol |
InChI |
InChI=1S/C10H15IN2O/c1-10(2,3)7-4-6(5-12)8(14)9(11)13-7/h4,14H,5,12H2,1-3H3 |
Clave InChI |
CDZNKTBCUPOYGM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC(=C(C(=C1)CN)O)I |
SMILES canónico |
CC(C)(C)C1=NC(=C(C(=C1)CN)O)I |
| 69213-46-3 | |
Sinónimos |
4-(aminomethyl)-6-(1,1-dimethylethyl)-2-iodo-3-pyridinol 4-(aminomethyl)-6-(1,1-dimethylethyl)-2-iodo-3-pyridinol dihydrochloride AMDMEIP |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-](/img/structure/B1213203.png)


![7-Oxabicyclo[2.2.1]heptane](/img/structure/B1213206.png)

